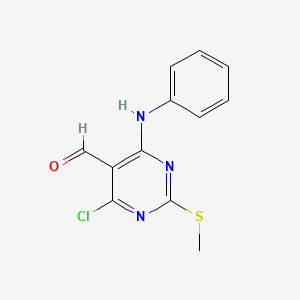
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyquinazolin-4(3H)-one and 3-(pyrrolidin-1-yl)propyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 6-methoxyquinazolin-4(3H)-one is reacted with 3-(pyrrolidin-1-yl)propyl bromide under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring purity through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-hydroxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one.
Reduction: Formation of partially or fully reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
- 2-Chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Uniqueness
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its methoxy and pyrrolidinylpropoxy groups contribute to its potential as a versatile compound in various research applications.
Eigenschaften
CAS-Nummer |
199327-75-8 |
|---|---|
Molekularformel |
C16H21N3O3 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H21N3O3/c1-21-14-9-12-13(17-11-18-16(12)20)10-15(14)22-8-4-7-19-5-2-3-6-19/h9-11H,2-8H2,1H3,(H,17,18,20) |
InChI-Schlüssel |
AOKBXCYRXJZEGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)OCCCN3CCCC3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8770210.png)



![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8770236.png)




![4-(Benzo[d]thiazol-2-ylamino)phenol](/img/structure/B8770278.png)

